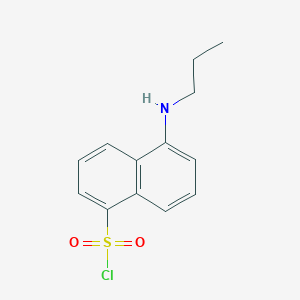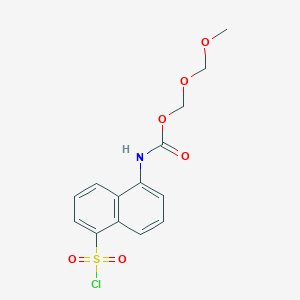
5-(Propylamino)naphthalene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propylamino)naphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C13H14ClNO2S and a molecular weight of 283.77 g/mol . This compound is known for its applications in various chemical reactions and scientific research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-(Propylamino)naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene derivatives with sulfonyl chloride groups. One common method includes the reaction of 5-amino-1-naphthalenesulfonic acid with propylamine, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Analyse Des Réactions Chimiques
5-(Propylamino)naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 5-(Propylamino)naphthalene-1-sulfonic acid.
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The major products formed depend on the specific nucleophile and reaction conditions employed.
Applications De Recherche Scientifique
5-(Propylamino)naphthalene-1-sulfonyl chloride has several applications in scientific research:
Fluorescent Probes: It is used in the synthesis of fluorescent probes for detecting various biological molecules due to its strong fluorescence properties.
Chemical Sensors: The compound is utilized in the development of chemical sensors for detecting nitroaromatics and other environmental pollutants.
Bioconjugation: It is employed in bioconjugation techniques to label proteins and peptides for various biochemical assays.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-(Propylamino)naphthalene-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction often leads to the formation of stable sulfonamide or sulfonate linkages, which can alter the chemical and physical properties of the target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.
Comparaison Avec Des Composés Similaires
5-(Propylamino)naphthalene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): Known for its use in fluorescence labeling and protein sequencing.
5-(Methylamino)naphthalene-1-sulfonyl chloride: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific propylamino group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chloride derivatives.
Propriétés
IUPAC Name |
5-(propylamino)naphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-2-9-15-12-7-3-6-11-10(12)5-4-8-13(11)18(14,16)17/h3-8,15H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMWDPYEEDFVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B7812930.png)
![4-[Bis(2-methoxyethyl)carbamoylamino]-2-chlorobenzenesulfonyl chloride](/img/structure/B7812937.png)
![4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride](/img/structure/B7812939.png)






![1-Methyl-4-piperidinyl N-[5-(chlorosulfonyl)-1-naphthalenyl]carbamate](/img/structure/B7812991.png)


